

4-(4-Methylpiperazin-1-YL)phenylboronic acid chemical properties

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Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-YL)phenylboronic acid

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An In-depth Technical Guide to **4-(4-Methylpiperazin-1-YL)phenylboronic Acid**

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-(4-Methylpiperazin-1-YL)phenylboronic acid**. This compound is a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and a summary of its key characteristics.

Chemical and Physical Properties

4-(4-Methylpiperazin-1-YL)phenylboronic acid is a white solid organic compound.^[1] Its structure features a phenylboronic acid moiety substituted with a 4-methylpiperazine group. This combination of functional groups makes it a versatile reagent in medicinal chemistry and organic synthesis. The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	229009-40-9	[2][3]
Molecular Formula	C11H17BN2O2	[3]
Molecular Weight	220.08 g/mol	[3][4]
Appearance	White solid	[1]
Boiling Point	406.2 ± 55.0 °C (Predicted)	[1][3]
Density	1.20 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	9.08 ± 0.17 (Predicted)	[1]
Storage	Inert atmosphere, store in freezer under -20°C	[1]

Experimental Protocols

Synthesis

A common method for the synthesis of **4-(4-methylpiperazin-1-yl)phenylboronic acid** involves the lithiation of a brominated precursor followed by quenching with a borate ester.[1]

Materials:

- 1-(4-Bromophenyl)-4-methylpiperazine
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi), 2.5 M in hexane
- Triisopropyl borate
- Phosphoric acid
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Methanol (MeOH) in dichloromethane (CH_2Cl_2)

Procedure:

- Dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.52 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add n-butyllithium (0.79 mL of a 2.5 M solution in hexane) to the cooled solution and stir for 10 minutes.[\[1\]](#)
- Add triisopropyl borate (1.75 mL, 7.64 mmol) to the reaction mixture at $-78\text{ }^\circ\text{C}$.[\[1\]](#)
- Allow the reaction mixture to slowly warm to room temperature.
- Quench the reaction by adding phosphoric acid.
- Neutralize the mixture with a saturated NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).[\[1\]](#)
- Combine the organic phases, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the final product.[\[1\]](#)



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Figure 1: Synthesis workflow for **4-(4-Methylpiperazin-1-yl)phenylboronic acid**.

Analytical Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a crucial technique for confirming the structure of the synthesized product.

- ¹H NMR Data (300 MHz, CD₃OD): δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).^[2]

General Protocol for ¹H NMR:

- Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

- O-H stretch (boronic acid): Broad band around 3200-3600 cm^{-1}
- C-H stretch (aromatic): Bands between 3000-3100 cm^{-1} [\[5\]](#)
- C-H stretch (aliphatic): Bands between 2850-3000 cm^{-1} [\[5\]](#)
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region
- B-O stretch: Strong band around 1310-1380 cm^{-1}
- C-N stretch: Bands in the 1020-1250 cm^{-1} region

General Protocol for Attenuated Total Reflectance (ATR)-FTIR:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum.[\[5\]](#)
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.[\[5\]](#)

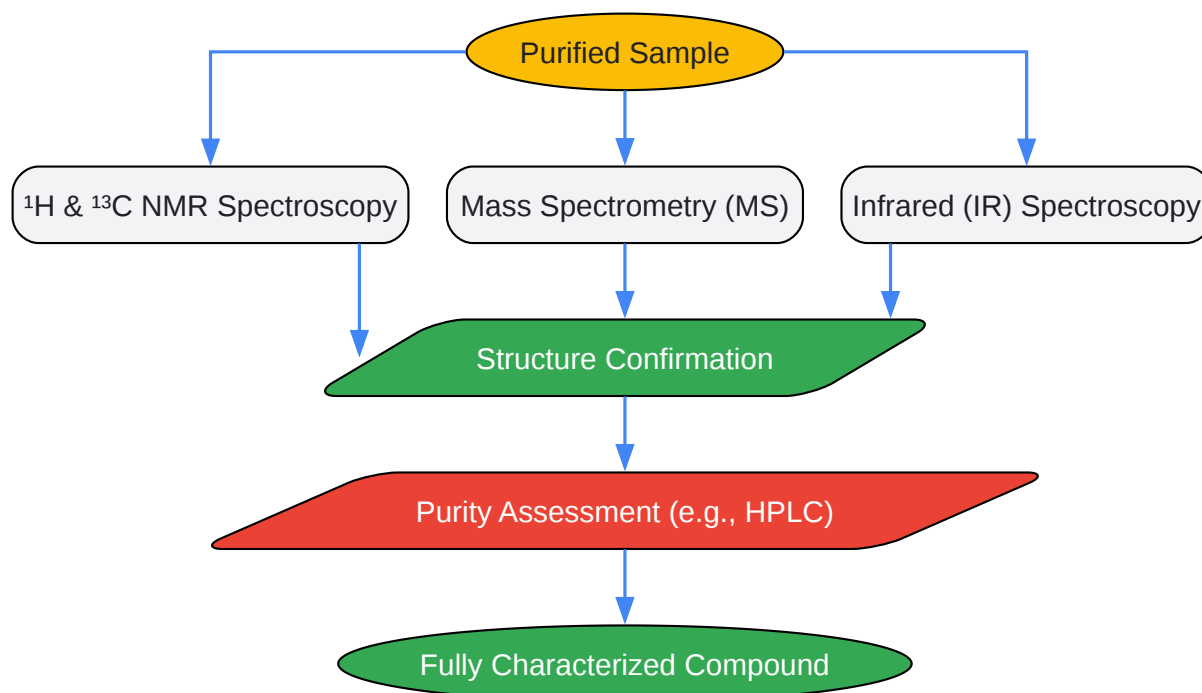
2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

General Protocol for Electrospray Ionization (ESI)-MS:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode.

- The expected $[M+H]^+$ ion for $C_{11}H_{17}BN_2O_2$ would be at m/z 221.15.



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Figure 2: General workflow for the analytical characterization of a synthesized compound.

Reactivity and Applications

The primary utility of **4-(4-Methylpiperazin-1-yl)phenylboronic acid** in organic synthesis is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.^[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.^[7]

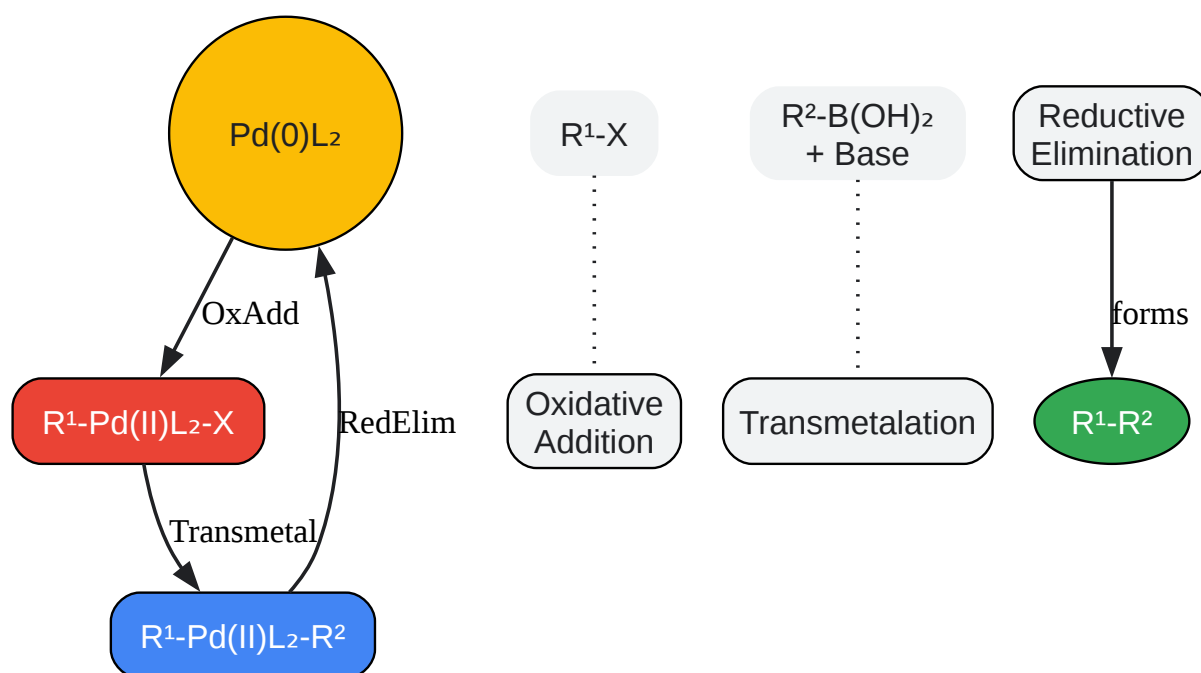
Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, an organoboronic acid (like the title compound) reacts with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.^[8] The 4-methylpiperazine group can be beneficial for the solubility of the compound in various solvents and can influence the electronic properties of the molecule,

potentially affecting reaction rates and yields. The versatility and functional group tolerance of the Suzuki coupling make it a cornerstone of modern synthetic chemistry.[9]

The general catalytic cycle involves three main steps:

- Oxidative Addition: The palladium(0) catalyst adds to the organohalide to form a palladium(II) species.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]



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Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Phenylboronic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9][10] The piperazine moiety is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The title compound can be used to introduce the 4-methylpiperazinylphenyl group into target molecules, which may be explored for their potential as kinase inhibitors, GPCR ligands, or other therapeutic agents. For instance, the structurally related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key precursor for the anticancer drug imatinib.[11]

Safety Information

4-(4-Methylpiperazin-1-YL)phenylboronic acid should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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